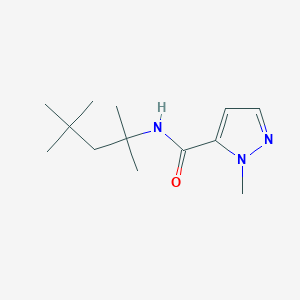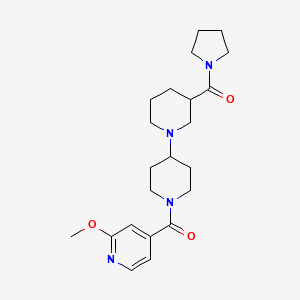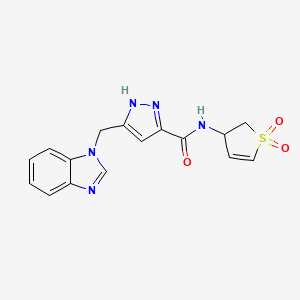
1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a molecular formula of C14H23N5. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Wirkmechanismus
Target of Action
The primary target of 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide is arginine methyltransferase . This enzyme plays a crucial role in the methylation of arginine residues, a post-translational modification that is important in various biological processes such as signal transduction, protein trafficking, and transcriptional regulation .
Mode of Action
1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of arginine methyltransferase . By binding to the active site of the enzyme, it prevents the transfer of a methyl group from S-adenosylmethionine to the guanidino nitrogen of arginine on the target protein . This inhibition disrupts the normal function of the enzyme, leading to changes in the methylation status of proteins and affecting their function .
Biochemical Pathways
The inhibition of arginine methyltransferase by 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide affects various biochemical pathways. Arginine methylation is involved in the regulation of transcription, RNA processing and transport, DNA repair, and signal transduction . Therefore, the inhibition of this enzyme can have wide-ranging effects on cellular processes .
Pharmacokinetics
The effective amount of this compound may vary depending on factors such as the desired biological endpoint, the condition being treated, the mode of administration, and the age and health of the subject .
Result of Action
The molecular and cellular effects of 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide’s action are primarily due to its inhibition of arginine methyltransferase. This can lead to changes in protein function and cellular processes, potentially resulting in therapeutic effects for arginine methyltransferase-mediated disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with arginine methyltransferase . .
Vorbereitungsmethoden
The synthesis of 1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a substituted hydrazine with a β-ketoester, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
1-Methyl-4-(2,4,4-trimethylpentyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but with variations in the position and nature of the substituents.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methyl-N-(2,4,4-trimethylpentan-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-12(2,3)9-13(4,5)15-11(17)10-7-8-14-16(10)6/h7-8H,9H2,1-6H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIAQIMFRGLWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5412047.png)
![5-[4-(diethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5412058.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5412065.png)
![6-hydroxy-2-[2-(3-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5412067.png)
![(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5412069.png)
![1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-hydroxyphenyl)-2-phenylpropan-1-one](/img/structure/B5412070.png)

![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5412080.png)
![(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5412084.png)
![8-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5412095.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5412110.png)
![2-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5412111.png)
![2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5412134.png)
